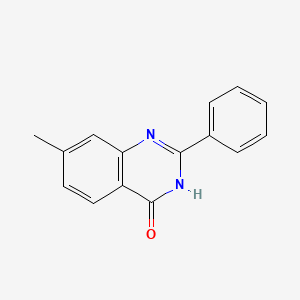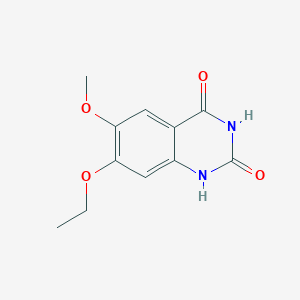![molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2](/img/structure/B11875440.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is a complex organic compound that features a spirocyclic structure with a methoxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane typically involves the formation of the spirocyclic core followed by the introduction of the methoxypyridine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methoxypyridine group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can yield a piperidine derivative.
Applications De Recherche Scientifique
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can interact with aromatic residues in the active site of an enzyme, while the spirocyclic structure can provide steric hindrance that affects the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Methoxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a different substitution pattern on the pyridine ring.
7-(5-Hydroxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is unique due to its specific substitution pattern and the presence of both a spirocyclic structure and a methoxypyridine moiety. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
646056-10-2 |
|---|---|
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3 |
Clé InChI |
UGDSYGHDYFSOJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)N2CCC3(C2)CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)




![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)




![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)

